molecular formula C7H3ClF2O B109745 4-Chloro-2,5-difluorobenzaldehyde CAS No. 879093-02-4

4-Chloro-2,5-difluorobenzaldehyde

Cat. No. B109745
Key on ui cas rn: 879093-02-4
M. Wt: 176.55 g/mol
InChI Key: XPZYVMBPIANKJG-UHFFFAOYSA-N
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Patent
US08431695B2

Procedure details

A mixture of 4-chloro-2,5-difluorobenzaldehyde (20.6 g, 105.0 mmol) and hydrazine hydrate (77.2 mL, 1575.2 mmol, 15 eq) in n-butanol (35 mL) was stirred at 140° C. for 3 days. The mixture was cooled to room temperature and poured into ice water (750 mL). The mixture was stirred vigorously for 2 h, and the orange solid was filtered. The filtrate was extracted with EtOAc (3×250 mL), and the combined organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was combined with the orange solid and then purified by MPLC (Biotage®, gradient elution 25% EtOAc/hexane) to give 2.81 g (16%) of a white solid. 1H-NMR (300 MHz, DMSO-d6) 13.3 (broad s, 1H), 8.09 (s, 1H), 7.80 to 7.76 (m, 2H); ES-MS m/z 171.2/173.2 [M+H]+, RT (min) 3.02.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
77.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.O.[NH2:13][NH2:14]>C(O)CCC>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[N:13][NH:14]2)=[CH:8][C:9]=1[F:10] |f:1.2|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1F)F
Name
Quantity
77.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
35 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
ice water
Quantity
750 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the orange solid was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc (3×250 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by MPLC (Biotage®, gradient elution 25% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(C=C2C=NNC2=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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